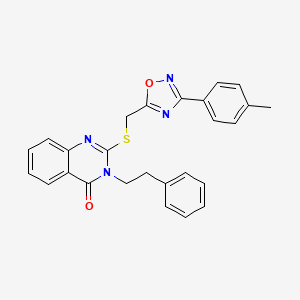

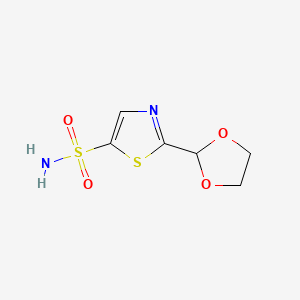

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide” is a complex organic molecule that contains a 1,3-dioxolane ring and a 1,3-thiazole ring. The 1,3-dioxolane ring is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups and two other groups of atoms . The 1,3-thiazole ring is a type of heterocycle, which is a ring structure that contains at least two different elements as part of its ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the 1,3-dioxolane and 1,3-thiazole rings. These rings could influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some potential properties of this compound could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Carbonic Anhydrase Inhibition

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide, like other sulfonamides, demonstrates a strong inhibitory effect on carbonic anhydrase (CA) isoenzymes, which play a crucial role in various physiological functions. Sulfonamides have been explored for their potential in treating conditions like glaucoma, epilepsy, and certain types of tumors due to their ability to inhibit CA activity. Metal complexes of sulfonamides, including those with zinc (Zn(II)) and copper (Cu(II)), have shown enhanced intraocular pressure-lowering effects in experimental models, suggesting their utility in developing more effective antiglaucoma agents (Supuran, Mincione, Scozzafava, Briganti, Mincione, Ilies, 1998; Briganti, Tilli, Mincione, Mincione, Menabuoni, Supuran, 2000).

Antitumor Activity

Sulfonamides, including this compound, have been identified for their potential antitumor activities. By targeting tumor-associated isozymes like CA IX, these compounds could serve as both therapeutic agents and diagnostic tools for cancer treatment. The development of sulfonamides that act as selective antiglaucoma drugs or antitumor agents highlights the versatile applications of this chemical class in medicinal chemistry (Carta, Scozzafava, Supuran, 2012).

Antibacterial and Antifungal Effects

The sulfonamide structure has been incorporated into compounds displaying significant antibacterial and antifungal activities. Research into sulfonamide derivatives has led to the discovery of molecules with efficacy against a wide range of bacterial strains and fungi, including resistant types. This broad-spectrum antimicrobial activity underscores the potential of sulfonamide-based compounds in addressing current challenges in infectious disease treatment and management (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, Perekhoda, 2019).

Anticonvulsant Properties

Explorations into sulfonamide-containing heterocyclic compounds have also revealed promising anticonvulsant effects. Derivatives of this compound have been synthesized and tested for their ability to protect against seizures, showing protection against picrotoxin-induced convulsions in models. This suggests a potential application of such compounds in the development of new treatments for epilepsy and other seizure disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, Abbas, 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-14(9,10)4-3-8-5(13-4)6-11-1-2-12-6/h3,6H,1-2H2,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODRTLXZLXJQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=C(S2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2847257.png)

![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)

![(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2847267.png)

![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)

![4-[(4-bromophenyl)thio]-1-(2-furoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2847275.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2847276.png)

![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile](/img/structure/B2847277.png)